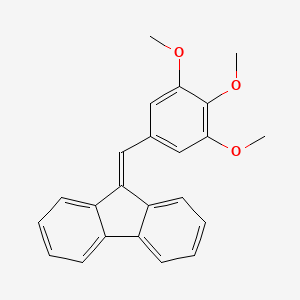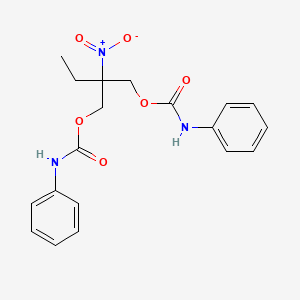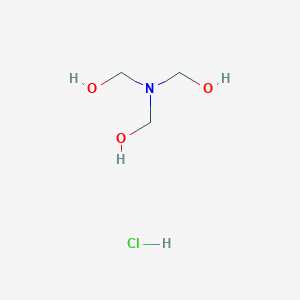
Mitomycin J
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mitomycin J is a member of the mitomycin family, which are potent antibacterial and anti-cancer compounds. These compounds were first isolated from the bacterium Streptomyces caespitosus in the 1950s. This compound, like its relatives, is known for its complex structure and significant biological activity, particularly its ability to cross-link DNA, which makes it a valuable chemotherapeutic agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of mitomycins, including Mitomycin J, is challenging due to their complex structure. The synthetic routes typically involve multiple steps to construct the tetracyclic pyrroloindole skeleton, which includes an aziridine ring, a carbamoyl moiety, and a bridged carbinolamine. These steps require precise control of reaction conditions to maintain the integrity of the functional groups .
Industrial Production Methods
Industrial production of mitomycins often involves fermentation processes using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes to isolate the desired mitomycin compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Mitomycin J undergoes various chemical reactions, including:
Reduction: this compound can be reduced to form active metabolites that can alkylate DNA.
Oxidation: It can also undergo oxidation, although this is less common.
Substitution: The aziridine ring in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and nucleophiles for substitution reactions. The reactions typically require controlled conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions are typically DNA adducts, where this compound has alkylated the DNA, leading to cross-linking and inhibition of DNA replication .
Aplicaciones Científicas De Investigación
Mitomycin J has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study complex organic synthesis and reaction mechanisms.
Biology: Researchers use it to study DNA repair mechanisms and the cellular response to DNA damage.
Medicine: this compound is investigated for its potential as a chemotherapeutic agent, particularly in the treatment of various cancers.
Industry: It is used in the development of new drugs and therapeutic agents .
Mecanismo De Acción
Mitomycin J exerts its effects primarily through DNA cross-linking. Upon entering the cell, it undergoes bioreduction to form an active metabolite that can alkylate DNA. This alkylation leads to the formation of interstrand cross-links, which inhibit DNA replication and transcription, ultimately leading to cell death. The primary molecular targets are the guanine and cytosine bases in DNA .
Comparación Con Compuestos Similares
Mitomycin J is similar to other mitomycins such as Mitomycin C, Mitomycin A, and Porfiromycin. it is unique in its specific structure and the particular DNA adducts it forms. This uniqueness can lead to different biological activities and therapeutic potentials .
List of Similar Compounds
- Mitomycin C
- Mitomycin A
- Porfiromycin
- Azinomycins
- FR-900482
- Maduropeptin
- Azicemicins
Propiedades
Número CAS |
74985-82-3 |
|---|---|
Fórmula molecular |
C17H21N3O6 |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
[(4S,6S,7R,8R)-7,11-dimethoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C17H21N3O6/c1-7-12(21)11-10(13(22)14(7)24-3)8(6-26-16(18)23)17(25-4)15-9(19(15)2)5-20(11)17/h8-9,15H,5-6H2,1-4H3,(H2,18,23)/t8-,9-,15-,17+,19?/m0/s1 |
Clave InChI |
FMMDHGNWABITNT-VLWMXGIESA-N |
SMILES isomérico |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@H]2COC(=O)N)OC)N4C)OC |
SMILES canónico |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14450801.png)
![Methyl [(1S,2S)-2-hexylcyclopropyl]acetate](/img/structure/B14450819.png)


![N'-[3-(dimethylamino)propyl]benzenecarboximidamide](/img/structure/B14450836.png)
![6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14450837.png)


![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester](/img/structure/B14450854.png)
![N-[[(E)-2-phenylethenyl]sulfonylamino]formamide](/img/structure/B14450859.png)


